molecular formula C40H30N2O6 B8361937 2-Phthalimidooxymethyl-1,5-dibenzhydryloxy-4-pyridone

2-Phthalimidooxymethyl-1,5-dibenzhydryloxy-4-pyridone

Cat. No. B8361937
M. Wt: 634.7 g/mol
InChI Key: XPMAYZYGUNRHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phthalimidooxymethyl-1,5-dibenzhydryloxy-4-pyridone is a useful research compound. Its molecular formula is C40H30N2O6 and its molecular weight is 634.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phthalimidooxymethyl-1,5-dibenzhydryloxy-4-pyridone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phthalimidooxymethyl-1,5-dibenzhydryloxy-4-pyridone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Phthalimidooxymethyl-1,5-dibenzhydryloxy-4-pyridone

Molecular Formula

C40H30N2O6

Molecular Weight

634.7 g/mol

IUPAC Name

2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxy]isoindole-1,3-dione

InChI

InChI=1S/C40H30N2O6/c43-35-25-32(27-46-42-39(44)33-23-13-14-24-34(33)40(42)45)41(48-38(30-19-9-3-10-20-30)31-21-11-4-12-22-31)26-36(35)47-37(28-15-5-1-6-16-28)29-17-7-2-8-18-29/h1-26,37-38H,27H2

InChI Key

XPMAYZYGUNRHJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON4C(=O)C5=CC=CC=C5C4=O)OC(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.3 g (0.0251 mol) of the product of Step (3) was added and dissolved in dimethylformamide (125 ml). Then, dried tetrahydrofuran (250 ml), 4.1 g (0.0251 mol) of N-hydroxyphthalimide and 9.9 g (0.0376 mol) of triphenylphosphine were added thereto. Further, 5.8 ml (0.0377 mol) of diethyl diazodicarboxylate was dropwise added under cooling with ice. The mixture was stirred at the same temperature for 10 minutes, and then ethyl acetate (500 ml) and water (1,500 ml) were added thereto. The ethyl acetate layer was washed with water and a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate, and then concentrated to dryness. The residue was subjected to silica gel column chromatography and eluted by benzene/ethyl acetate (4/1) to obtain 8.0 g of the above identified compound (yield: 50.2%)
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
diethyl diazodicarboxylate
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
4.1 g
Type
reactant
Reaction Step Five
Quantity
9.9 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
50.2%

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